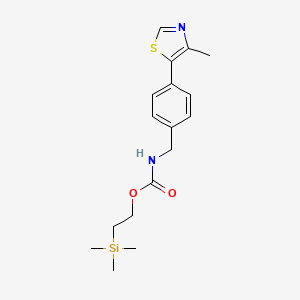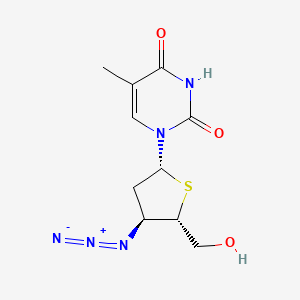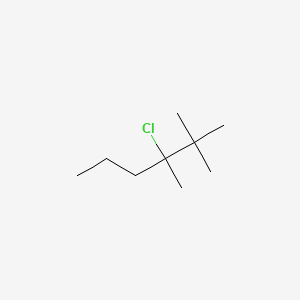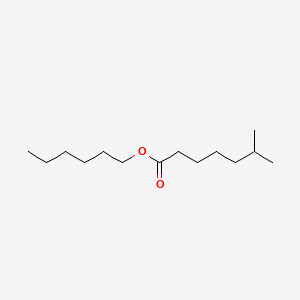
Hexyl isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl isooctanoate is an ester compound with the molecular formula C14H28O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant odor and is often used in the formulation of fragrances and cosmetics.
Vorbereitungsmethoden
Hexyl isooctanoate can be synthesized through the esterification of hexanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 150°C and maintaining it for several hours to ensure complete conversion.
In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound. The use of high-purity isooctanoic acid is crucial for achieving the desired product quality .
Analyse Chemischer Reaktionen
Hexyl isooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include amines and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexyl isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its ester functional group makes it a versatile intermediate in the preparation of various compounds.
Biology: In biological research, this compound is used in the study of lipid metabolism and enzyme activity.
Medicine: This compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: This compound is widely used in the formulation of personal care products, such as lotions and creams, due to its emollient properties .
Wirkmechanismus
The mechanism of action of hexyl isooctanoate involves its interaction with lipid membranes and enzymes. It can penetrate lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active ingredients in cosmetic formulations. Additionally, this compound can act as a substrate for esterases, leading to the release of hexanol and isooctanoic acid, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Hexyl isooctanoate can be compared with other esters such as:
Hexyl octanoate: Similar in structure but differs in the length of the carbon chain of the acid component.
Hexyl decanoate: Has a longer carbon chain, resulting in different physical properties and applications.
Isooctyl acetate: Another ester with a different alcohol component, leading to variations in odor and solubility.
This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
84878-24-0 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
hexyl 6-methylheptanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
LOPXMXZPNBCEPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


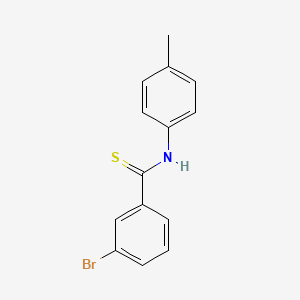
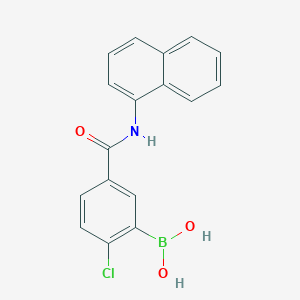
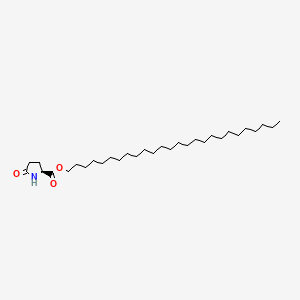
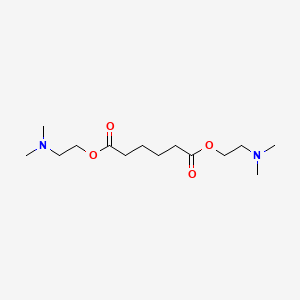
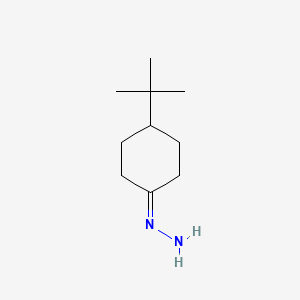
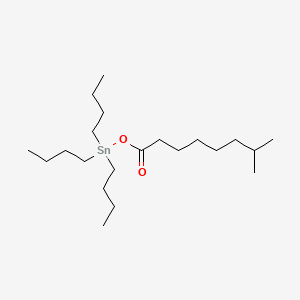
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
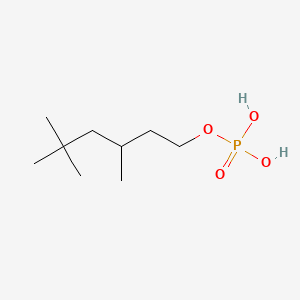

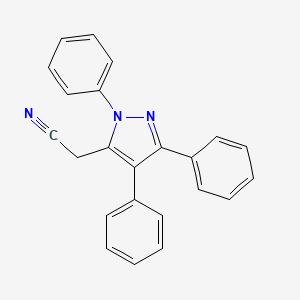
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
